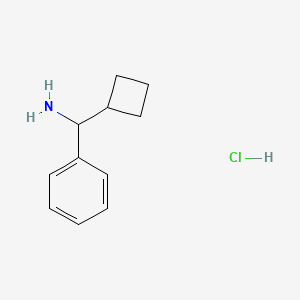

Cyclobutyl(phenyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

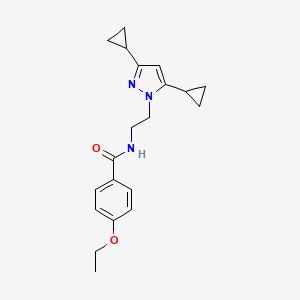

Cyclobutyl(phenyl)methanamine hydrochloride is a chemical compound with the CAS Number: 58271-61-7 . It has a molecular weight of 197.71 .

Molecular Structure Analysis

The IUPAC name for this compound is cyclobutyl (phenyl)methanamine hydrochloride . The InChI code is 1S/C11H15N.ClH/c12-11(10-7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H . The InChI key is AAOLJOPKUMMRSZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Cyclobutyl(phenyl)methanamine hydrochloride has a molecular weight of 197.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass is 197.0971272 g/mol and the monoisotopic mass is also 197.0971272 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 13 .Scientific Research Applications

Enantioselective Catalysis

The compound has been implicated in research surrounding highly enantioselective cyclopropanation reactions. Specifically, 3-oxobutylideneaminatocobalt(II) complexes, which might share structural similarities or reaction mechanisms with cyclobutyl(phenyl)methanamine hydrochloride, have been designed for effective catalysis of styrene derivatives and diazoacetates. These complexes, owing to their structural features, have shown promising results in enhancing reaction selectivity and speed, particularly in aqueous methanol solutions (Ikeno et al., 2002).

Photochemical Reactions

In photochemical contexts, phenyl-substituted butadienes, upon irradiation in methanol, undergo reactions producing cyclobutyl and other ethers, highlighting the potential for cyclobutyl(phenyl)methanamine hydrochloride in facilitating or undergoing similar photoaddition reactions (Baldry, 1975).

Luminescent Materials

Research into luminescent properties of mono- and binuclear cyclometalated platinum(II) complexes with phenyl-2,2‘-bipyridine ligands, which could be structurally related or relevant to the applications of cyclobutyl(phenyl)methanamine hydrochloride, has shown that such complexes can emit light efficiently in solution. This finding suggests potential applications in the development of new luminescent materials (Lai et al., 1999).

Synthesis of Bicyclic Structures

A method involving the electrophilic addition of phenylselenyl bromide to cyclobutene dicarbamates for the efficient synthesis of 2-azabicyclo[2.1.1]hexanes has been developed. This research demonstrates the synthetic versatility of cyclobutyl-containing compounds in creating complex bicyclic structures, which could be applicable or analogous to the transformations of cyclobutyl(phenyl)methanamine hydrochloride (Lescop et al., 2001).

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses if present and easy to do), and P338 (Continue rinsing) .

Mechanism of Action

Mode of Action

The mode of action of Cyclobutyl(phenyl)methanamine hydrochloride is not well-documented. It’s possible that the compound interacts with its targets in a manner similar to related compounds. For instance, methenamine, a compound with some structural similarities, acts as a urinary tract antiseptic and antibacterial drug . In an acidic environment (pH<6), methenamine is hydrolyzed to formaldehyde, which is highly bactericidal . Whether Cyclobutyl(phenyl)methanamine hydrochloride shares a similar mode of action is a topic for future investigation.

properties

IUPAC Name |

cyclobutyl(phenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-11(10-7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOLJOPKUMMRSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl(phenyl)methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2998026.png)

![3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2998034.png)

![Methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B2998035.png)

![(Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2998038.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2998040.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-(1,3,4-trimethyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2998041.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2998042.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2998044.png)

![4-benzyl-N-(2-ethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2998047.png)